molecular formula C14H10FNO4 B6398179 2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261932-51-7

2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6398179
CAS RN: 1261932-51-7
M. Wt: 275.23 g/mol
InChI Key: SYXVXENBDCXNAW-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% (2-F4M-4N) is an organic compound composed of a phenyl group attached to a nitro group. It is a white crystalline solid that is soluble in organic solvents, such as chloroform, ethyl acetate, and benzene. 2-F4M-4N is a versatile molecule that is used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% has a wide range of scientific applications. It has been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and polymers. It is also used as a reagent in the synthesis of organic compounds, such as carboxylic acids and amines. Furthermore, 2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents.

Mechanism of Action

2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% is believed to act as an electrophilic catalyst, meaning that it is able to facilitate the formation of covalent bonds between two molecules. Its mechanism of action is believed to involve the formation of an intermediate nitro-fluoro-methylphenol species, which is then attacked by a nucleophile. This leads to the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% is believed to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the proliferation of cancer cells. Furthermore, it has been shown to have anti-inflammatory and anti-allergic properties.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Furthermore, it is relatively non-toxic and can be used in a wide range of reactions. However, it is important to note that 2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% is a strong electrophile, and it can react with nucleophiles in the presence of oxygen or water.

Future Directions

2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% has a wide range of potential future applications. It could be used in the synthesis of new drugs, as well as in the development of new catalysts for organic synthesis. Furthermore, it could be used in the development of new materials, such as polymers, as well as in the development of new biocatalysts. Additionally, it could be used to study the mechanism of action of various biological processes, such as inflammation and cancer. Finally, it could be used to develop new methods for the detection and quantification of various molecules.

Synthesis Methods

2-(2-Fluoro-4-methylphenyl)-4-nitrobenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the nitration of 4-methyl-2-fluorophenol with nitric acid. This reaction is typically performed in an aqueous solution of sulfuric acid at room temperature. The reaction produces a mixture of 4-nitro-2-fluoro-4-methylphenol and 4-nitro-2-fluoro-4-methylbenzoic acid, which can be separated by chromatography.

properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-8-2-4-10(13(15)6-8)12-7-9(16(19)20)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXVXENBDCXNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689214
Record name 2'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-51-7
Record name 2'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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